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molecular formula C10H14O2 B1674381 Idramantone CAS No. 20098-14-0

Idramantone

Cat. No. B1674381
M. Wt: 166.22 g/mol
InChI Key: TZBDEVBNMSLVKT-UHFFFAOYSA-N
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Patent
US06486330B1

Procedure details

A mixture of 0.1 mol of 2-adamantanone, 10 mmol of N-hydroxyphthalimide, 0.33 mmol of acetylacetonatovanadium V (AA)3, 0.17 mmol of acetylacetonatomanganese Mn(AA)3, and 250 ml of acetic acid was stirred at 85° C. in an oxygen atmosphere (1 atm) for 10 hours. The resulting reaction mixture was concentrated and was then extracted with ethyl acetate. A portion of an organic layer was concentrated and was then cooled for crystallization to yield 5-hydroxy-2-adamantanone of the following formula in a yield of 48% with a conversion rate from 2-adamantanone of 74%.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Mn(AA)3
Quantity
0.17 mmol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[C:2]1=[O:11])[CH2:8]2.[OH:12]N1C(=O)C2=CC=CC=C2C1=O.O=O>C(O)(=O)C>[OH:12][C:7]12[CH2:9][CH:3]3[CH2:4][CH:5]([CH2:10][CH:1]([C:2]3=[O:11])[CH2:8]1)[CH2:6]2.[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[C:2]1=[O:11])[CH2:8]2

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
C12C(C3CC(CC(C1)C3)C2)=O
Name
Quantity
10 mmol
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Mn(AA)3
Quantity
0.17 mmol
Type
reactant
Smiles
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
EXTRACTION
Type
EXTRACTION
Details
was then extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
A portion of an organic layer was concentrated
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled for crystallization

Outcomes

Product
Name
Type
product
Smiles
OC12CC3C(C(CC(C1)C3)C2)=O
Name
Type
product
Smiles
C12C(C3CC(CC(C1)C3)C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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